

Application Note: Analysis of Fenpyrazone in Plant Tissues by HPLC-UV

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Compound of Interest

Compound Name: Fenpyrazone

Cat. No.: B13428418

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Introduction

Fenpyrazone is a third-generation herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class.^[1] It is utilized for post-emergence control of a variety of grass and broadleaf weeds in corn (maize).^[2] The mode of action involves the inhibition of the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. This inhibition ultimately disrupts carotenoid synthesis, leading to the characteristic bleaching of susceptible plant tissues and subsequent plant death.^[3]

Given its agricultural importance, it is crucial to have reliable analytical methods to monitor its residues in plant tissues. This ensures food safety and facilitates environmental fate studies. This application note presents a detailed protocol for the determination of **fenpyrazone** in plant tissues using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is widely recognized for its efficiency in pesticide residue analysis from complex matrices.^{[4][5]}

Principle

The analytical workflow involves the extraction of **fenpyrazone** from a homogenized plant sample using the QuEChERS method. This is followed by cleanup using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed

by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of **fenpyrazone** in the sample to that of a known standard.

Materials and Reagents

- **Fenpyrazone** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate, anhydrous (for analysis)
- Sodium chloride (for analysis)
- Trisodium citrate dihydrate (for analysis)
- Disodium hydrogen citrate sesquihydrate (for analysis)
- Primary secondary amine (PSA) sorbent (for d-SPE)
- C18 sorbent (for d-SPE)
- QuEChERS extraction salt packets
- $0.22\ \mu\text{m}$ Syringe filters (PTFE or other suitable material)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
- Reversed-phase C18 HPLC column (e.g., 150 mm \times 4.6 mm, 5 μm particle size)
- Homogenizer (e.g., blender or bead mill)

- Centrifuge capable of ≥ 4000 rpm
- Vortex mixer
- Analytical balance
- pH meter
- Pipettes and general laboratory glassware

Experimental Protocols

Standard Solution Preparation

Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **fenpyrazone** analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.05 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Protocol)

- Homogenization: Weigh 10 g of the representative plant tissue sample (e.g., corn leaves, kernels) into a blending vessel. Homogenize until a uniform paste is obtained.
- Extraction:
 - Transfer $10 \text{ g} \pm 0.1 \text{ g}$ of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]
 - Immediately cap the tube and shake vigorously for 1 minute.
 - Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[6]

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
 - Vortex the tube for 30 seconds.
 - Centrifuge at \geq 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Collect the supernatant and filter it through a 0.22 μ m syringe filter into an autosampler vial.
 - The sample is now ready for HPLC-UV analysis.

HPLC-UV Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation and sample matrix.

- HPLC System: Standard HPLC system with UV detector
- Column: C18 Reversed-Phase Column (150 mm \times 4.6 mm, 5 μ m)
- Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Isocratic or gradient elution may be used to optimize separation.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30 °C
- UV Detection Wavelength: Based on the pyrazole structure within **fenpyrazone**, a wavelength in the range of 220-260 nm is recommended.^{[7][8]} The optimal wavelength should be determined by scanning a **fenpyrazone** standard solution to find its maximum absorbance (λ_{max}). A wavelength of 238 nm is suggested as a starting point.^[9]

- Run Time: Approximately 10-15 minutes, sufficient to elute the **fenpyrazone** peak and any interfering compounds.

Data Presentation

The performance of the method should be validated according to standard guidelines (e.g., SANTE/11312/2021). The following tables summarize the expected performance characteristics of the method.

Disclaimer: The quantitative data presented in the following tables are representative values based on similar pesticide residue analyses and should be determined experimentally during in-house method validation.

Table 1: HPLC-UV Method Validation Parameters

Parameter	Expected Value
Linearity Range ($\mu\text{g/mL}$)	0.05 - 10.0
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD) (mg/kg)	0.01
Limit of Quantification (LOQ) (mg/kg)	0.03

Table 2: Recovery and Precision Data for **Fenpyrazone** in a Representative Plant Matrix (e.g., Corn)

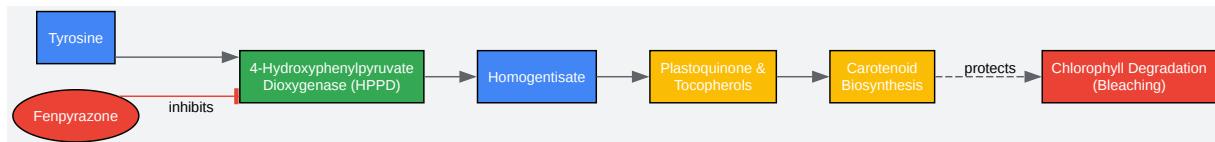
Spiking Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD, %) (n=5)
0.05	85 - 110	< 15
0.5	90 - 105	< 10
5.0	92 - 102	< 10

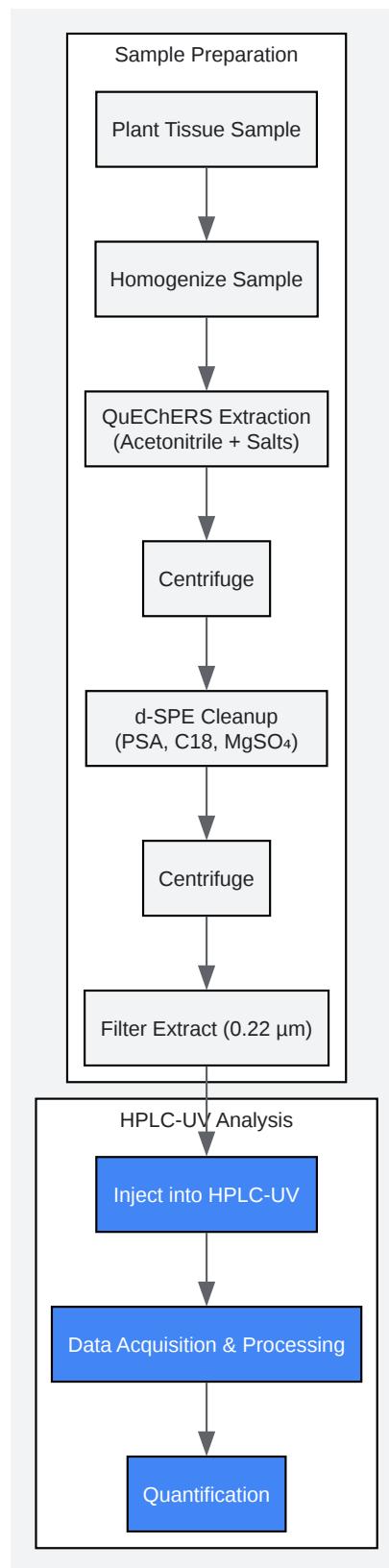
Visualizations

Chemical Structure of Fenpyrazone

Caption: Chemical structure of **Fenpyrazone**.

HPPD Inhibition Pathway





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